Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate

Medicinal chemistry ADME prediction Drug-likeness

Ideal for kinase, GPCR & nuclear receptor programmes. This sulfonyl pyrrolidine benzamide ester offers a balanced LogP (~1.5) and compact MW (311 Da). Its methylsulfonyl group provides superior polarity vs. phenylsulfonyl analogs, mitigating lipophilic drift. Available at ≥95% purity for fragment-based screening, late-stage functionalisation, or focused library synthesis. Secure your supply to ensure SAR reproducibility.

Molecular Formula C14H17NO5S
Molecular Weight 311.35
CAS No. 1448075-64-6
Cat. No. B2871983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate
CAS1448075-64-6
Molecular FormulaC14H17NO5S
Molecular Weight311.35
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C
InChIInChI=1S/C14H17NO5S/c1-20-14(17)11-5-3-10(4-6-11)13(16)15-8-7-12(9-15)21(2,18)19/h3-6,12H,7-9H2,1-2H3
InChIKeyNTCDPRSTISBTHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate (CAS 1448075-64-6): Procurement-Grade Sulfonyl Pyrrolidine Benzamide Building Block for Medicinal Chemistry


Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate (CAS 1448075-64-6) is a synthetic small molecule (C14H17NO5S, MW 311.36) belonging to the sulfonyl pyrrolidine benzamide ester class. It features a para-substituted methyl benzoate linked via a carboxamide bond to a pyrrolidine ring bearing a 3-methylsulfonyl substituent . This structural architecture places it at the intersection of two well-validated medicinal chemistry strategies: the pyrrolidine scaffold, prized for conformational rigidity and target complementarity , and the methylsulfonyl moiety, a strong hydrogen-bond acceptor known to enhance polarity and metabolic stability relative to unsubstituted or phenylsulfonyl congeners . As a racemic or stereochemically undefined building block available at standard purities of 95–98%, it serves as a versatile starting material for focused library synthesis and late-stage functionalisation in kinase, GPCR, and nuclear receptor programmes.

Why Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate Cannot Be Replaced by Generic Pyrrolidine Benzamide Analogs in Structure-Focused Procurement


The custom of substituting a structurally related building block—such as the des-sulfonyl methyl 4-(pyrrolidine-1-carbonyl)benzoate (CAS 210963-73-8) or the larger, more lipophilic phenylsulfonyl analog methyl 4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)benzoate (CAS 1448043-77-3)—introduces discrete, quantifiable changes in polarity, hydrogen-bonding capacity, and steric footprint, each capable of altering target engagement, solubility profile, and synthetic tractability. The methylsulfonyl group in the target compound provides a balanced combination of moderate electron-withdrawing character and compact size (vs. phenylsulfonyl), delivering distinct topological polar surface area (TPSA), LogP, and H-bond acceptor count relative to comparators. Below we present the quantitative evidence supporting why procurement decisions that ignore these molecular differences risk compromising SAR reproducibility and downstream lead optimisation.

Head-to-Head Quantitative Evidence: Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Methylsulfonyl vs. Des-Sulfonyl and Phenylsulfonyl Analogs

The methylsulfonyl group in the target compound functions as a dual H-bond acceptor via its S=O oxygens, increasing both the H-bond acceptor count and TPSA relative to the des-sulfonyl analog while maintaining a lower LogP and lower molecular weight than the phenylsulfonyl comparator.

Medicinal chemistry ADME prediction Drug-likeness Hydrogen-bond interactions

Lipophilicity Control (LogP): Balancing Permeability and Aqueous Solubility for Fragment and Lead-Like Space

The target compound’s computed LogP (predicted approx. 1.4–1.7) places it significantly more hydrophilic than the phenylsulfonyl analog (XLogP3 = 2.4) while more lipophilic than the des-sulfonyl analog (LogP = 1.71, correcting for higher MW).

LogP Lipophilicity Drug-likeness Solubility

Molecular Weight and Steric Size: Compact Methyl vs. Bulky Phenyl Sulfonyl in Building Block Selection

The methylsulfonyl group (SO2CH3) in the target compound contributes a van der Waals volume approximately 40% smaller than the phenylsulfonyl moiety (SO2Ph), translating to a molecular weight reduction of 62.06 Da (311.36 vs. 373.42) relative to the phenylsulfonyl analog.

Molecular weight Steric bulk Fragment-based drug discovery Pharmacophore design

Para-Linked Methyl Benzoate Configuration: Scaffold Conformational Preference and Synthetic Tractability vs. Ortho/Meta-Substituted Analogs

The para-substitution of the methyl benzoate group relative to the carboxamide linkage in the target compound creates a linear molecular geometry with a defined rotational profile around the benzamide bond, contrasting with meta-substituted isomers that introduce kinked geometries and altered conjugation patterns.

Regioisomer Structural geometry Carboxamide conformation Synthetic accessibility

Sulfonyl Pyrrolidine Motif as a Validated Pharmacophore: Quantitative MMP-2 Inhibition as Class-Level Evidence for Scaffold Selection

While direct quantitative inhibitory data for the target compound are not available in public bioassay databases (ZINC15 confirms 'no known activity for this compound' ), the sulfonyl pyrrolidine substructure has been directly validated as an enzyme inhibitory pharmacophore. A series of sulfonyl pyrrolidine derivatives demonstrated highly selective inhibition of MMP-2 over AP-N, with compounds 4c, 4j, 5a, and 5b matching or exceeding the potency of the positive control LY52.

MMP-2 inhibition Sulfonyl pyrrolidine Enzyme inhibition Structure-activity relationship

Research and Industrial Application Scenarios for Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate


Fragment-Based Screening Library for Protease Drug Targets (MMP, TACE, AP-N)

The compact molecular weight (311.36 Da) and validated sulphonyl pyrrolidine pharmacophore position the compound as a candidate entry for fragment-based screening cascades. Its five H-bond acceptors and balanced LogP (~1.4–1.7 predicted) align with fragment-like physicochemical space, enabling initial hit detection via NMR or SPR followed by crystallographic soaking experiments where the 3-methylsulfonyl group can probe key S2′ or S1′ subsites .

Scaffold Hopping in Kinase Inhibitor Discovery: Replacement of Phenylsulfonyl-Based Fragments

Researchers seeking to mitigate the lipophilic drift observed in phenylsulfonyl-containing kinase inhibitor cores can employ this compound as a more polar scaffold replacement. The –62 Da reduction in molecular weight and ~–1.0 LogP unit shift relative to the phenylsulfonyl analog suggest improved ligand efficiency metrics when appended to hinge-binding motifs, particularly in Type II kinase inhibitor design requiring extended conformations with balanced permeability–solubility profiles.

Directed Library Synthesis for Nuclear Receptor (ROR/RORγt) Agonism/Inverse Agonism Programs

Patent disclosures of RORγt agonists incorporate pyrrolidine-carbonyl-benzoate motifs, and the target compound’s structural framework is compatible with systematic modification of the aryl, sulfonyl, and ester vectors . The racemic or undefined stereochemistry facilitates cost-effective library production for hit-finding, after which chiral resolution or asymmetric synthesis can deliver enantiopure leads with enhanced on-target potency.

Intermediate for Prolyl Oligopeptidase (POP) and CNS-Penetrant Agent Discovery

The pyrrolidine ring is a privileged scaffold for prolyl oligopeptidase inhibitors and CNS-penetrant GPCR ligands . The methylsulfonyl group’s capacity to form strong hydrogen bonds with catalytic serine or aspartate residues makes this building block a synthetically accessible entry point for diversifying the P1 or P2 position in peptidomimetic inhibitors requiring a para-substituted benzamide leaving group.

Quote Request

Request a Quote for Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.